molecular formula C22H16N4O2S B13823811 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B13823811
M. Wt: 400.5 g/mol
InChI Key: JHARHPMTWOLZLG-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of imidazo[1,2-a]pyrimidine and naphthalene sulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide typically involves multistep organic reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a naphthalene sulfonamide derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)methanesulfonamide
  • 2-methylimidazo[1,2-a]pyridine derivatives
  • Benzo[4,5]imidazo[1,2-a]pyridines

Uniqueness

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide is unique due to its combined structural features of imidazo[1,2-a]pyrimidine and naphthalene sulfonamide, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C22H16N4O2S/c27-29(28,20-11-8-16-4-1-2-5-18(16)14-20)25-19-9-6-17(7-10-19)21-15-26-13-3-12-23-22(26)24-21/h1-15,25H

InChI Key

JHARHPMTWOLZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4

Origin of Product

United States

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